![molecular formula C18H41NO9Si B1592434 7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine CAS No. 87794-64-7](/img/no-structure.png)

7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

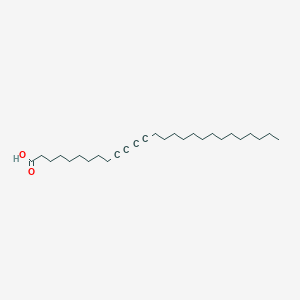

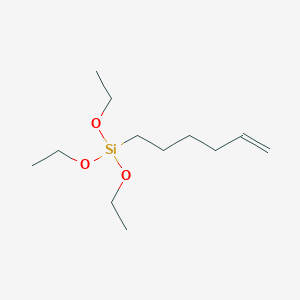

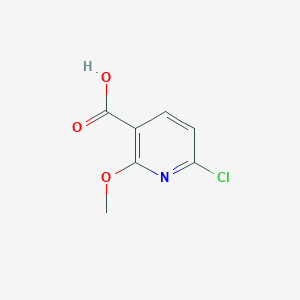

“7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine” is a chemical compound with the CAS number 87794-64-7 . It has a molecular weight of 443.61 and a molecular formula of C18H41NO9Si .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 78 bonds, including 32 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, and 6 ether bonds (aliphatic) .Wissenschaftliche Forschungsanwendungen

Catalytic Production of Bis (indolyl)methanes

- Scientific Field : Organic Chemistry

- Summary of Application : Aerogels have been used as catalysts for the synthesis of bis-heterocyclic compounds such as bis (indolyl)methanes . The catalyst was a nanocomposite aerogel based on nanocrystalline nickel ferrite dispersed on amorphous porous silica aerogel .

- Methods of Application : The aerogel was obtained by two-step sol–gel synthesis followed by gel drying under supercritical conditions and calcination treatments . The NiFe 2 O 4 /SiO 2 aerogel proved to be an active catalyst for the selected reaction, enabling high conversions at room temperature .

- Results or Outcomes : The catalytic activity can be ascribed to both the textural and acidic features of the silica matrix and of the nanocrystalline ferrite . The ferrite nanocrystals provide functionality for magnetic recovery of the catalyst from the crude mixture .

Synthesis of Poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP)

- Scientific Field : Polymer Chemistry

- Summary of Application : Polyphosphazenes are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable . In this study, a degradable polyphosphazene was synthesized by the replacement of chloro groups with 2-(2-methoxyethoxy) ethanol .

- Methods of Application : The synthesis of MEEP is carried out in two steps. First, polydichlorophosphazenes (PDCP) is synthesized from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring-opening polymerization. In the second step, PDCP chlorines are substituted by 2(2-methoxyethoxy) ethoxide .

- Results or Outcomes : The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR) . The potential applications of this study are applicable for biomedical applications such as drug delivery .

Hydrolytic Degradation and Antibacterial Activity

- Scientific Field : Biomedical Engineering

- Summary of Application : Polyphosphazenes, due to their unique characteristics of being easily degradable, are gaining attention in the biomedical industry . In a study, a degradable polyphosphazene was synthesized by the replacement of chloro groups with 2-(2-methoxyethoxy) ethanol .

- Methods of Application : The synthesis of poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP) is carried out in two steps. First, polydichlorophosphazenes (PDCP) is synthesized from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring-opening polymerization. In the second step, PDCP chlorines are substituted by 2(2-methoxyethoxyethoxy) moiety .

- Results or Outcomes : The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR) . The potential applications of this study are applicable for biomedical applications such as drug delivery .

Synthesis of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

- Scientific Field : Organic Chemistry

- Summary of Application : 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is a compound that can be synthesized from similar compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results or Outcomes : The outcomes of this synthesis are not provided in the source .

Hydrolytic Degradation and Antibacterial Activity

- Scientific Field : Biomedical Engineering

- Summary of Application : Polyphosphazenes, due to their unique characteristics of being easily degradable, are gaining attention in the biomedical industry . In a study, a degradable polyphosphazene was synthesized by the replacement of chloro groups with 2-(2-methoxyethoxy) ethanol .

- Methods of Application : The synthesis of poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP) is carried out in two steps. First step involves the synthesis of polydichlorophosp-hazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl3 as catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2(2-methoxyethoxyethoxy) moiety .

- Results or Outcomes : The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR) . Molecular weight, molar mass distribution and polydispersity index are determined by Gel Permeation Chromatography (GPC). In vitro, hydrolytic degradation of the MEEP is carried at 37 °C in phosphate-buf-ered saline (PBS) with neutral, basic and acidic media .

Synthesis of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

- Scientific Field : Organic Chemistry

- Summary of Application : 1,4-Bis (1,4,7,10-tetraoxaundecyl)benzene is a compound that can be synthesized from similar compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results or Outcomes : The outcomes of this synthesis are not provided in the source .

Eigenschaften

CAS-Nummer |

87794-64-7 |

|---|---|

Produktname |

7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine |

Molekularformel |

C18H41NO9Si |

Molekulargewicht |

443.6 g/mol |

IUPAC-Name |

3-[tris[1-(1-methoxyethoxy)ethoxy]silyl]propan-1-amine |

InChI |

InChI=1S/C18H41NO9Si/c1-13(20-7)23-16(4)26-29(12-10-11-19,27-17(5)24-14(2)21-8)28-18(6)25-15(3)22-9/h13-18H,10-12,19H2,1-9H3 |

InChI-Schlüssel |

KOULUECGLFZTAT-UHFFFAOYSA-N |

SMILES |

CC(OC)OC(C)O[Si](CCCN)(OC(C)OC(C)OC)OC(C)OC(C)OC |

Kanonische SMILES |

CC(OC)OC(C)O[Si](CCCN)(OC(C)OC(C)OC)OC(C)OC(C)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)